7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione
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Overview
Description
7-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-3-butylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C21H18N4O5 and its molecular weight is 406.398. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
The synthesis of heterocyclic compounds, such as quinazoline and oxadiazole derivatives, is a significant area of research. These compounds are synthesized through various chemical reactions, including the reaction of starting materials like 1-oxo-1,2-dihydrophthalazin-4-carbohydrazide with electrophilic reagents to prepare derivatives including triazol-3-yl, oxadiazol-2-yl, and others (Mahmoud et al., 2012). These synthesis processes highlight the versatility of heterocyclic chemistry in generating compounds with potential therapeutic and industrial applications.
Biological Applications
The exploration of biological applications, particularly the anticancer activity of novel compounds, is a critical area of research. For example, compounds synthesized from quinazoline derivatives have been evaluated for their anticancer activity against various human cancer cell lines, showcasing the potential of these compounds in developing new therapeutic agents (Al-Romaizan et al., 2019). Such studies are vital for identifying new drugs and understanding the molecular basis of their activity.
Molecular Interactions and Drug Delivery
The study of molecular interactions and the solvation effects of compounds in various solvents contributes to our understanding of drug delivery mechanisms. Research on the molecular interactions of N-phthaloyl compounds in protic and non-protic solvents at different temperatures provides insights into drug transmission and absorption, which is crucial for developing effective drug delivery systems (Tekade et al., 2019).
Antimicrobial Activity
The antimicrobial activity of novel synthesized compounds is another area of significant interest. Studies on new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring have shown promising results in screening for analgesic and anti-inflammatory activities, indicating their potential in treating various microbial infections (Dewangan et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures have shown activity against various cancer cell lines
Mode of Action
The exact mode of action of this compound is currently unknown. Similar compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells . This suggests that this compound may interact with its targets to disrupt normal cell cycle progression and promote cell death.
Result of Action
The result of the compound’s action is likely to be the inhibition of cancer cell proliferation and the induction of apoptosis, based on the observed effects of similar compounds . This could potentially lead to a reduction in tumor size and potentially halt the progression of the disease.
Properties
IUPAC Name |
7-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-3-butyl-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O5/c1-2-3-8-25-20(26)14-6-4-13(9-15(14)22-21(25)27)19-23-18(24-30-19)12-5-7-16-17(10-12)29-11-28-16/h4-7,9-10H,2-3,8,11H2,1H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJUOSBVSGXHKQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C(C=C(C=C2)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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